N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiadiazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole and thiadiazole rings, followed by their functionalization and coupling.
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Formation of Pyrazole Ring:
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Formation of Thiadiazole Ring:
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Coupling and Functionalization:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
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Reduction:
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Substitution:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products:
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology:
- It has been studied for its potential as an antimicrobial and antiviral agent due to the presence of the pyrazole and thiadiazole rings, which are known to exhibit such activities .
Medicine:
- Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with various biological targets .
Industry:
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
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Pathways Involved:
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds like 4,4,5,5-Tetramethyl-2-(1H-pyrazol-2-yl)-1,3,2-dioxaborolane.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring with various substituents.
Uniqueness:
- The unique combination of the pyrazole and thiadiazole rings in N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE imparts distinct chemical and biological properties that are not observed in simpler derivatives .
This detailed article provides a comprehensive overview of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20N8O2S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H20N8O2S/c1-13-18(27(28)29)14(2)26(23-13)11-9-17-21-22-19(30-17)20-16-8-10-25(24-16)12-15-6-4-3-5-7-15/h3-8,10H,9,11-12H2,1-2H3,(H,20,22,24) |
InChI Key |
OZSWZTUXLJDBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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